molecular formula C9H18ClNO B2777225 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride CAS No. 2287280-15-1

10-Oxa-6-azaspiro[4.6]undecane;hydrochloride

Cat. No. B2777225
M. Wt: 191.7
InChI Key: HMTAFLSTEXGTTG-UHFFFAOYSA-N
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Description

10-Oxa-6-azaspiro[4.6]undecane hydrochloride is a chemical compound with the CAS Number: 2287280-15-1 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 10-Oxa-6-azaspiro[4.6]undecane hydrochloride is 1S/C9H17NO.ClH/c1-2-5-9(4-1)8-11-7-3-6-10-9;/h10H,1-8H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

10-Oxa-6-azaspiro[4.6]undecane hydrochloride is a powder at room temperature . It has a molecular weight of 191.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Synthetic Chemistry Approaches

Spirocyclic compounds, including structures similar to 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride, represent challenging targets for chemical synthesis due to their complex molecular architecture. These compounds are found as cores in natural or synthetic products with significant biological activities. Different strategies for synthesizing these spiroaminals have been developed, highlighting the novelty and potential application of their skeletons in various fields (Sinibaldi & Canet, 2008).

Modular Synthesis Routes

A modular and efficient route to various spirocyclic compounds demonstrates the synthetic versatility of these frameworks. This approach involves iterative nucleophilic substitution and provides access to spirodioxanes, oxathianes, and morpholines with potential applications in material science and drug discovery (Goubert, Canet, & Sinibaldi, 2009).

Biochemical Applications

Spirocyclic derivatives have been explored for their biochemical applications, particularly as intermediates in synthesizing novel antibacterial agents. For instance, spirocyclic derivatives of ciprofloxacin showed distinct activity against certain strains of bacteria, indicating their potential as leads for developing new antibacterial drugs (Lukin et al., 2022).

Antitumor Activity

Novel spirocyclic compounds have been synthesized and evaluated for their antitumor activities. Preliminary results indicate moderate to potent activity against various human cancer cell lines, highlighting their potential as templates for designing new anticancer agents (Yang et al., 2019).

Inhibition of Soluble Epoxide Hydrolase

Spirocyclic urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), offering a promising approach for treating chronic kidney diseases. These compounds have shown excellent inhibitory activity and bioavailability, suggesting their potential as orally active drug candidates (Kato et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

10-oxa-6-azaspiro[4.6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-5-9(4-1)8-11-7-3-6-10-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTAFLSTEXGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxa-6-azaspiro[4.6]undecane hydrochloride

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